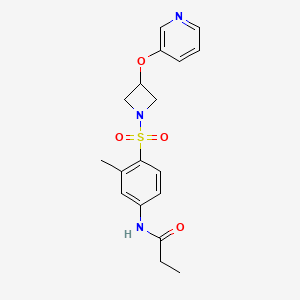

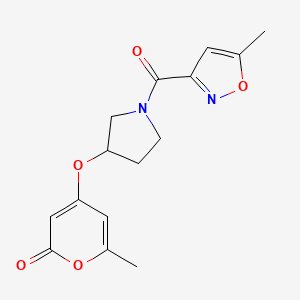

![molecular formula C27H36N4O3 B2592835 N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922038-72-0](/img/structure/B2592835.png)

N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O3 and its molecular weight is 464.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

N-methyl-tetrahydroquinolines (MTHQs) are derived from the N-methylation of quinolines, a type of highly unsaturated nitrogen-containing heterocyclic aromatic compounds. This process, utilizing CO2 and H2, is catalyzed by Ru(acac)3-triphos complexes, with yields of the desired product reaching 99%. This research highlights the potential for efficient synthesis of MTHQs, contributing to their applicability in various chemical processes and potential pharmaceutical applications (He et al., 2017).

Chemical Transformation and Synthesis

One-Pot Synthesis methods have been developed for 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated SRN1 reactions. These syntheses involve reactions of 2-iodobenzamide with enolates of various ketones in DMSO, demonstrating the versatility and synthetic utility of isoquinoline derivatives in organic chemistry (Guastavino et al., 2006).

Molecular Geometry Exploration

The study of pentacoordinate complexes, including those with N,N’-bis(2-pyridylmethylene)ethane-1,2_diamine and related structures, provides insights into the geometry and electronic properties of these molecules. This fundamental research helps in understanding the structure-activity relationships that are crucial for designing molecules with specific functions (Hoskins & Whillans, 1973).

Hemostatic Properties

The synthesis of new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides and investigation into their influence on blood coagulation reveal that these compounds act as hemostatics. This research opens avenues for the development of new therapeutic agents targeting blood coagulation pathways, with specific compounds showing significant decreases in blood coagulation time (Limanskii et al., 2009).

Fluorescent Zinc Sensors

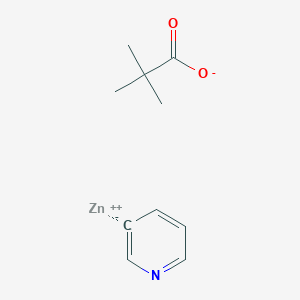

Bisquinoline derivatives have been synthesized and evaluated for their fluorescent responses toward zinc ions. These studies contribute to the development of new fluorescent sensors for zinc, which is essential for various biological processes. The sensitivity and specificity of these sensors can be tuned by modifying the alkyl groups attached to the bisquinoline structure, demonstrating their potential in biochemical and medical applications (Mikata et al., 2009).

properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O3/c1-19(2)20-6-9-23(10-7-20)29-27(33)26(32)28-18-25(31-13-15-34-16-14-31)22-8-11-24-21(17-22)5-4-12-30(24)3/h6-11,17,19,25H,4-5,12-16,18H2,1-3H3,(H,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQRMOCAXMBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2592753.png)

![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2592760.png)

![5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2592764.png)

![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)

![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)